molecular formula C20H13Cl B12961584 9-Chloro-10-phenylanthracene

9-Chloro-10-phenylanthracene

Cat. No.: B12961584
M. Wt: 288.8 g/mol
InChI Key: UXAKTVHNNKNTSV-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) Core Functionalization in Organic Electronics

The anthracene framework, composed of three linearly fused benzene (B151609) rings, provides a robust and highly conjugated π-electron system. This inherent structure makes it an excellent candidate for applications in organic electronics. However, unsubstituted anthracene has limitations, such as a relatively low fluorescence quantum yield of about 30%. rsc.org Functionalization of the anthracene core, particularly at the 9 and 10 positions, can dramatically alter its electronic and photophysical properties. rsc.org

By attaching different chemical groups, researchers can modulate the molecule's frontier molecular orbital energy levels, which are crucial for charge injection and transport in organic electronic devices. mdpi.com Furthermore, functionalization can extend the π-electron system, leading to changes in the absorption and emission spectra of the material. mdpi.com This tunability is essential for creating materials with specific colors for organic light-emitting diodes (OLEDs) or for optimizing the absorption spectrum for organic solar cells. chalmers.sersc.org Bulky substituents can also be introduced to prevent undesirable intermolecular interactions, such as π-π stacking, which can lead to a decrease in emission efficiency. semanticscholar.org

Overview of 9,10-Disubstituted Anthracenes in Contemporary Research Fields

A significant amount of research has focused on 9,10-disubstituted anthracenes due to their enhanced photophysical properties and wide range of potential applications. semanticscholar.org These derivatives are central to the development of blue-emitting materials for OLEDs, a critical component for full-color displays and solid-state lighting. chalmers.se The introduction of substituents at the 9 and 10 positions can significantly enhance the fluorescence quantum yield. rsc.org For instance, 9,10-diphenylanthracene (B110198) (DPA) is a well-known blue emitter with a high quantum yield of 95%. semanticscholar.org

Beyond OLEDs, 9,10-disubstituted anthracenes are being explored in other cutting-edge fields. They are used as annihilators in triplet-triplet annihilation upconversion (TTA-UC) systems, which can convert low-energy light into higher-energy light, with potential applications in solar energy and bioimaging. rsc.orgchalmers.se Furthermore, their unique photophysical properties make them suitable for use as fluorescent probes and in dye-sensitized solar cells. rsc.org The ability to tailor the properties of these molecules through the choice of substituents at the 9 and 10 positions provides a powerful tool for molecular engineering. scirp.orgresearchgate.net

Research Landscape of 9-Chloro-10-phenylanthracene and its Analogues

Research on this compound often involves its synthesis and its use as a precursor for creating more complex molecules. For example, it can be prepared from the corresponding diol. beilstein-journals.org Its bromo analogue, 9-bromo-10-phenylanthracene (B179275), is a common starting material in Suzuki-Miyaura and Stille cross-coupling reactions to synthesize a variety of other 9,10-disubstituted anthracenes. rsc.orgchalmers.seacs.org These reactions allow for the introduction of a wide range of functional groups, leading to materials with tailored properties for specific applications. The photophysical properties of these resulting compounds are then extensively studied to understand the effect of the different substituents. rsc.orgchalmers.se

Chemical and Physical Properties of this compound and Related Compounds

The properties of this compound and its analogues are crucial for their application in various fields. Below is a table summarizing key data for some of these compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
9-Phenylanthracene (B14458)C₂₀H₁₄254.33153-155 chemicalbook.com417 chemicalbook.com
9-Bromo-10-phenylanthraceneC₂₀H₁₃Br333.23 154-158 -
1-Chloro-9,10-bis(phenylethynyl)anthraceneC₃₀H₁₇Cl412.91 wikipedia.org199-204 wikipedia.org-

List of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13Cl

Molecular Weight

288.8 g/mol

IUPAC Name

9-chloro-10-phenylanthracene

InChI

InChI=1S/C20H13Cl/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H

InChI Key

UXAKTVHNNKNTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl

Origin of Product

United States

Spectroscopic and Structural Elucidation of 9 Chloro 10 Phenylanthracene and Its Analogues

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

The ¹H and ¹³C NMR spectra of 9-Chloro-10-phenylanthracene can be predicted by analyzing the spectra of its close analogues, 9-phenylanthracene (B14458) and 9-Bromo-10-phenylanthracene (B179275). The introduction of a chlorine atom at the C9 position is expected to induce notable changes in the chemical shifts of nearby protons and carbons due to its electron-withdrawing inductive effect.

For the parent compound, 9-phenylanthracene , the aromatic protons of the anthracene (B1667546) core and the phenyl ring resonate in the aromatic region of the ¹H NMR spectrum. The ¹³C NMR spectrum shows distinct signals for the substituted and unsubstituted carbons of the polycyclic system.

¹H and ¹³C NMR Data for 9-phenylanthracene

Spectrum TypeChemical Shift (δ) ppmAssignment
¹H NMR8.53 (s, 1H), 8.08 (d, 2H), 7.70–7.67 (m, 2H), 7.63–7.54 (m, 3H), 7.50–7.45 (m, 4H), 7.37 (ddd, 2H)Aromatic Protons
¹³C NMR137.8, 137.0, 131.5, 131.3, 130.1, 128.7, 128.4, 127.2, 127.0, 126.9, 125.4, 125.2Aromatic Carbons

In the closely related analogue, 9-Bromo-10-phenylanthracene , the bromine atom's electronegativity influences the surrounding protons. The ¹H NMR data for this compound provides a valuable comparison. chemicalbook.com

¹H NMR Data for 9-Bromo-10-phenylanthracene chemicalbook.com

Spectrum TypeChemical Shift (δ) ppmAssignment
¹H NMR8.67–8.61 (m, 2H), 7.71–7.65 (m, 2H), 7.64–7.56 (m, 5H), 7.45–7.37 (m, 4H)Aromatic Protons

For This compound , the protons on the anthracene ring, particularly those peri to the C9-Cl bond (H1 and H8), are expected to be deshielded and shift downfield compared to 9-phenylanthracene. Similarly, the C9 carbon atom bearing the chlorine would exhibit a significant downfield shift in the ¹³C NMR spectrum, while the C10 carbon attached to the phenyl group would also be affected.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity within a molecule. A Heteronuclear Single Quantum Coherence (HSQC) experiment, a type of C-H COSY, would reveal one-bond correlations between protons and the carbons they are directly attached to.

In a hypothetical HSQC spectrum of this compound, cross-peaks would confirm the assignments of the aromatic protons to their corresponding carbon atoms. For instance, the proton signal for H1 would show a correlation to the C1 carbon signal. This technique would be crucial for unambiguously assigning the signals of the complex, overlapping aromatic regions of both the anthracene core and the phenyl substituent, confirming the structural deductions made from 1D NMR.

Key expected vibrational bands include:

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region, characteristic of the anthracene and phenyl rings.

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic rings.

C-Cl Stretching: A strong band typically observed in the 850-550 cm⁻¹ region. The exact position would depend on the coupling with other vibrations in the molecule.

The IR spectrum of the parent compound, 9-phenylanthracene , shows characteristic aromatic absorptions that serve as a baseline for identifying the influence of the chloro-substituent. orgsyn.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₂₀H₁₃Cl), the calculated exact molecular weight is approximately 288.07 g/mol for the ³⁵Cl isotope. A key feature in the mass spectrum would be the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, would result in two molecular ion peaks: the M⁺ peak at m/z ≈ 288 and an M+2 peak at m/z ≈ 290, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Fragmentation would likely proceed through the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl), followed by fragmentation of the aromatic system. The mass spectrum of the analogue 9-Bromo-10-phenylanthracene shows a molecular ion peak at m/z 332.30, consistent with its chemical formula C₂₀H₁₃Br. chemicalbook.com Analysis by GC-MS would provide information on the compound's volatility and could aid in separating it from related impurities. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules, providing information on their frontier molecular orbital energy levels (HOMO and LUMO). The electrochemical behavior of this compound is influenced by both the electron-withdrawing chloro group and the π-conjugated phenyl group.

Studies on 9-chloroanthracene (B1582455) have shown that the chloro-substituent affects the reduction potential of the anthracene core. The electron-withdrawing nature of chlorine makes the molecule easier to reduce (a less negative reduction potential) compared to unsubstituted anthracene, as it stabilizes the resulting radical anion. Conversely, it would make the molecule more difficult to oxidize.

The electrochemical reduction of the related 9,10-diphenylanthracene (B110198) has been studied, demonstrating the formation of a stable radical anion upon accepting an electron. For this compound, a cyclic voltammogram would be expected to show reversible or quasi-reversible reduction and oxidation waves. The potentials of these waves would be intermediate between those of 9-chloroanthracene and 9,10-diphenylanthracene, reflecting the combined electronic effects of the substituents on the anthracene π-system.

Cyclic Voltammetry for Redox Behavior and Energy Levels

Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the redox behavior of molecules like this compound and its analogues. By measuring the oxidation and reduction potentials, CV provides quantitative data on the stability of electrochemically generated species and allows for the determination of frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

The electrochemical properties of 9,10-disubstituted anthracenes are significantly influenced by the nature of the substituents. For instance, the well-studied analogue 9,10-diphenylanthracene (DPA) undergoes a reversible one-electron reduction to form a stable radical anion (DPA⁻). utexas.edu The presence of the phenyl groups affects the reduction potential compared to unsubstituted anthracene.

In the case of this compound, the substituents at the 9- and 10-positions have distinct electronic effects. The phenyl group is a bulky, π-conjugated system, while the chloro group is an electron-withdrawing substituent. The electrochemical behavior of 9-chloroanthracene has been studied, providing insight into the influence of the halogen. researchgate.netresearchgate.net Electron-withdrawing groups like chloro and bromo substituents tend to lower the energy of both the HOMO and LUMO levels, resulting in anodic shifts in reduction potentials. researchgate.net This makes the molecule easier to reduce.

The combination of the phenyl and chloro substituents in this compound would be expected to result in HOMO and LUMO energy levels that are distinct from those of singly substituted or symmetrically disubstituted analogues like DPA. The analysis of half-wave potentials from CV data allows for the estimation of these energy levels, which are critical for applications in organic electronics. mdpi.comresearchgate.net

Substituent Effect on Anthracene CoreInfluence on Redox PotentialsImpact on Frontier Orbital EnergiesRelevant Analogue
Electron-Withdrawing (e.g., -Cl, -Br)Anodic shift (less negative) in reduction potential.Lowers both HOMO and LUMO energy levels. researchgate.net9-chloroanthracene researchgate.net
π-Conjugated (e.g., -Phenyl)Influences potentials through electronic and steric effects.Affects the HOMO-LUMO gap. acs.org9,10-diphenylanthracene utexas.edu

Solid-State Structural Analysis

Single Crystal X-ray Diffraction of Substituted Anthracenes

While a specific crystal structure for this compound is not detailed in the provided results, extensive studies on its close analogues, such as 9,10-diphenylanthracene (DPA) and 10-bromo-9-phenylanthracene, offer significant insights. researchgate.net DPA is known to exhibit polymorphism, meaning it can crystallize in different forms (polymorphs) with distinct molecular packing and unit cells. doaj.orgmdpi.com For example, DPA crystals grown from solution have been reported with a monoclinic C2/c space group, while those grown from a melt can adopt a P2₁/n structure. mdpi.com These polymorphs have the same molecular formula but differ in their crystal lattice parameters and molecular arrangement. mdpi.com Other anthracene derivatives have also been found to crystallize in common space groups like P2₁/c. mdpi.com

The crystallographic data from these analogues provide a strong basis for predicting the likely structural characteristics of this compound.

Crystallographic Data for 9,10-Diphenylanthracene (DPA) Polymorphs mdpi.com
ParameterDPA-MeltDPA-Solution
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nC2/c
a (Å)10.063(3)18.150(5)
b (Å)12.787(4)5.9780(18)
c (Å)14.301(5)16.595(5)
β (°)105.151(5)98.536(5)
Volume (ų)1773.8(9)1780.2(9)

Investigation of π-π Stacking Interactions in Crystalline Assemblies

In the solid state, the packing of aromatic molecules like substituted anthracenes is governed by non-covalent interactions, with π-π stacking being a dominant force. acs.org These interactions arise from the overlap of electron clouds between the planar anthracene cores of adjacent molecules and are critical in determining the material's electronic and optical properties.

The geometry of π-π stacking can vary. In some anthracene derivatives, weak parallel offset stacking is observed, where the rings are parallel but shifted relative to one another. rsc.org The distance between the centers of these stacked rings (centroid-centroid distance) is a key parameter, with reported values often ranging from 3.8 to 4.0 Å or more. mdpi.comrsc.org In other systems, intermolecular stacking can be more direct, with ring-to-ring separations as close as 3.33 Å. nih.gov

Another common packing motif in substituted aromatic hydrocarbons is the herringbone arrangement, where the molecules are not stacked face-to-face but are arranged in a tilted, edge-to-face manner. nih.govrsc.org The significant steric bulk of the substituents at the 9- and 10-positions of this compound would likely prevent a perfectly cofacial π-π stacking arrangement. Instead, a herringbone or a parallel-offset packing is more probable, maximizing van der Waals forces while minimizing steric repulsion.

Observed π-π Stacking Parameters in Anthracene Analogues
Interaction TypeTypical Centroid-Centroid Distance (Å)Packing MotifReference
Intermolecular Stacking3.33(4)Face-to-face nih.gov
Parallel Offset Stacking3.85 - 3.99Offset layers rsc.org
Herringbone ArrangementN/A (Edge-to-face)Tilted packing nih.govrsc.org

Conformational Analysis of Substituents and Core Planarity

The introduction of bulky substituents at the 9- and 10-positions of the anthracene core induces significant steric strain, forcing the molecule to adopt a non-planar conformation. A primary indicator of this distortion is the torsion (or dihedral) angle between the plane of the substituent and the plane of the central anthracene ring system. nih.govaps.org

For 9,10-diphenylanthracene (DPA), a close analogue of this compound, single-crystal X-ray diffraction studies have shown that the phenyl rings are substantially twisted out of the plane of the anthracene core. mdpi.com The reported dihedral angles vary considerably between different polymorphs, ranging from approximately 66° to nearly 90° (orthogonal). mdpi.com This large torsion angle minimizes steric repulsion but also reduces the electronic conjugation between the phenyl groups and the anthracene moiety. researchgate.net

In addition to the twisting of the substituents, the anthracene core itself can deviate from perfect planarity to alleviate strain. In some highly substituted systems, the anthracene backbone adopts a slight saddle-shaped or butterfly conformation. researchgate.net This distortion from core planarity is another mechanism to accommodate the steric demands of the substituents. Therefore, in this compound, it is expected that the phenyl group is significantly twisted, and the anthracene core may exhibit a minor deviation from planarity.

Reported Phenyl-Anthracene Dihedral Angles in DPA Polymorphs mdpi.com
DPA PolymorphDihedral Angle Range (°)
DPA-Melt (P2₁/n)87.5 - 93.1
DPA-Solution (C2/c)66.18 - 67.5

Photophysical Phenomena and Excited State Dynamics of 9 Chloro 10 Phenylanthracene Derivatives

Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectra Analysis

No specific UV-Vis absorption spectra for 9-Chloro-10-phenylanthracene are publicly available in the surveyed scientific literature. For comparison, the parent compound, anthracene (B1667546), exhibits a characteristic absorption spectrum with well-defined vibronic bands in the UV region, typically between 300 and 380 nm. The introduction of substituents at the 9 and 10 positions is known to cause shifts in these absorption maxima and alter the spectral shape.

S₀ → S₁ Electronic Transitions and π → π* Characterization

Detailed characterization of the S₀ → S₁ electronic transitions, including their π → π* nature, for this compound has not been reported. In anthracene derivatives, this transition is typically a π → π* transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) within the aromatic system. The energy and intensity of this transition are sensitive to the electronic nature of the substituents.

Influence of Substituents on Absorption Maxima and Band Shifts

The precise influence of the chloro and phenyl substituents on the absorption maxima and any resulting bathochromic (red) or hypsochromic (blue) shifts in this compound is not documented. Generally, the introduction of a phenyl group at the 10-position would be expected to cause a bathochromic shift due to the extension of the π-conjugated system. The effect of the chloro group at the 9-position is more complex, as it can exert both inductive electron-withdrawing and resonance electron-donating effects, the net result of which on the absorption spectrum is not immediately predictable without experimental data.

Photoluminescent Emission Characteristics

Photoluminescent (PL) Emission Spectra

Specific photoluminescent emission spectra for this compound are not available. Anthracene and its derivatives are well-known for their strong fluorescence, typically in the blue to green region of the visible spectrum. The emission wavelength, quantum yield, and fluorescence lifetime are all highly dependent on the nature and position of substituents.

Solvent-Dependent Emission Behavior (Solvatochromism)

There is no information available regarding the solvatochromic behavior of this compound. Solvatochromism, the change in the color of a substance with the polarity of the solvent, can provide valuable information about the change in dipole moment of a molecule upon electronic excitation. The presence of the polar C-Cl bond and the phenyl group could potentially lead to interesting solvatochromic effects, but this remains to be experimentally verified.

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For many 9,10-disubstituted anthracene derivatives, this value is exceptionally high, often approaching unity. For instance, 9,10-diphenylanthracene (B110198) (DPA) in cyclohexane (B81311) is renowned for its high quantum yield, with reported values of 1.0 and 0.97. omlc.orgbjraylight.com Similarly, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) in cyclohexane also exhibits a quantum yield of 1.0. omlc.org

The introduction of a chlorine atom, an electron-withdrawing group, onto the anthracene core can influence the quantum yield. While substitutions on the anthracene core can sometimes decrease the fluorescence quantum yield, many 9,10-disubstituted derivatives maintain high emission efficiency. rsc.org For example, even with substitutions that could potentially quench fluorescence, many DPA derivatives retain excellent quantum yields, often exceeding 0.52 in solution. epa.gov It is therefore anticipated that this compound would also exhibit a high fluorescence quantum yield, making it a highly efficient blue emitter.

Fluorescence Quantum Yields of Selected Anthracene Derivatives
CompoundSolventFluorescence Quantum Yield (Φf)Reference
9,10-DiphenylanthraceneCyclohexane1.0 omlc.org
9,10-DiphenylanthraceneCyclohexane0.97 bjraylight.com
9,10-Bis(phenylethynyl)anthraceneCyclohexane1.0 omlc.org
9,10-Bis(4-methoxyphenyl) anthraceneCH2Cl2> 0.52 epa.gov
9,10-Bis(4-formylphenyl) anthraceneCH2Cl2> 0.52 epa.gov

Aggregation Effects on Solid-State Photoluminescence

In the solid state, the photoluminescence of anthracene derivatives is often complicated by aggregation effects. The strong π-π interactions between anthracene cores can lead to the formation of excimers or other aggregates, which typically results in a red-shift of the emission and a significant decrease in the fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ).

However, by careful molecular design, it is possible to achieve aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state. This is often accomplished by introducing bulky substituents that prevent close packing of the chromophores, thereby inhibiting the formation of non-emissive excimers. For instance, 9,10-bis[(9,9-dialkylfluorene-2-yl)vinyl]anthracene derivatives have been shown to exhibit AIE. rsc.org These compounds also display reversible piezofluorochromic behavior, where the emission color changes in response to mechanical pressure due to transformations between crystalline and amorphous states. rsc.org Given the presence of a phenyl group, which can introduce steric hindrance, this compound derivatives might exhibit interesting solid-state emission properties, potentially mitigating ACQ to some extent.

Excited State Dynamics

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited singlet state (S1). For many highly fluorescent anthracene derivatives, the fluorescence lifetime is on the order of a few nanoseconds. For example, a planarized derivative of 9-phenylanthracene (B14458) exhibits a fluorescence lifetime of 6.7 nanoseconds in cyclohexane. The radiative and non-radiative decay rates can be determined from the fluorescence quantum yield and lifetime, offering a deeper understanding of the excited-state deactivation pathways.

Triplet State Formation and Lifetimes

Following photoexcitation to the singlet state, intersystem crossing (ISC) can populate the triplet state (T1). The efficiency of this process is a key factor in applications such as photodynamic therapy and triplet-triplet annihilation upconversion. In many 9,10-disubstituted anthracenes, the energy gap between the S1 and T1 states is significant, which can influence the ISC rate.

The formation of the triplet state in some anthracene derivatives, like 9,10-bis(phenylethynyl)anthracene dimers and trimers, has been found to occur through charge recombination in polar solvents rather than direct singlet fission. nih.gov The triplet state lifetimes of molecules can vary and are sensitive to the local environment. mdpi.com Quantum chemical calculations for various 9,10-DPA derivatives have shown that the lowest triplet state energies are consistently around 1.64-1.65 eV. mdpi.com

Singlet Oxygen Generation Efficiency

The triplet excited state of an anthracene derivative can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The efficiency of this process is known as the singlet oxygen quantum yield (ΦΔ). Anthracene derivatives are well-known singlet oxygen sensitizers. 9,10-diphenylanthracene is commonly used as a chemical trap for singlet oxygen in biological studies. nih.gov The co-encapsulation of 9,10-disubstituted anthracene donors with suitable acceptors has been shown to create highly efficient singlet oxygen generators. mdpi.com The efficiency of singlet oxygen generation is a critical parameter for applications in photodynamic therapy.

Energy Transfer Mechanisms in Anthracene Systems

Energy transfer is a fundamental process in the photophysics of anthracene systems. One of the most studied mechanisms is triplet-triplet annihilation (TTA), a process where two molecules in the triplet state interact to produce one molecule in an excited singlet state and one in the ground state. This process is the basis for photon upconversion, where lower-energy photons are converted into higher-energy photons.

9,10-disubstituted anthracenes are frequently used as annihilators in TTA-upconversion systems. rsc.org The efficiency of TTA is dependent on several factors, including the triplet state energy and lifetime of the annihilator, as well as the efficiency of triplet-triplet energy transfer from a sensitizer (B1316253) molecule. Studies on various DPA derivatives have explored how different substituents affect the TTA efficiency. mdpi.com It has been found that the efficiency of triplet-triplet energy transfer can be very high, around 90% in THF, but can be influenced by the solvent. mdpi.com

Triplet-Triplet Annihilation (TTA) Processes

Triplet-triplet annihilation (TTA) is a significant process in many anthracene derivatives, enabling the conversion of two low-energy triplet excitons into one high-energy singlet exciton, which can then radiatively decay, leading to upconverted fluorescence. This phenomenon is particularly crucial for enhancing the efficiency of organic light-emitting diodes (OLEDs) by harvesting non-emissive triplet excitons. researchgate.net The efficiency of TTA is intrinsically linked to several molecular and material properties.

The process begins with the formation of triplet excitons, typically through intersystem crossing (ISC) from an excited singlet state or by direct excitation. For TTA to occur, these triplet excitons must be mobile enough to encounter each other within their lifetime. In molecular films, efficient triplet diffusion is a prerequisite for TTA. researchgate.net The rate of TTA can be significantly influenced by the uniformity and energetic disorder of the film, with well-ordered films promoting non-dispersive triplet diffusion and thus enhancing the annihilation rate. researchgate.net

The intensity of TTA-based delayed fluorescence is directly proportional to the rate of intersystem crossing. researchgate.net In some anthracene derivatives, the ISC rate can be enhanced by achieving a resonant alignment of the first excited singlet state (S1) and the second excited triplet state (T2) energy levels. researchgate.net While a higher ISC rate might slightly decrease the prompt fluorescence, the resulting increase in the triplet population can substantially boost the intensity of the delayed fluorescence from TTA. researchgate.net

Several 9,10-substituted anthracene derivatives have been successfully employed as annihilators in TTA upconversion (TTA-UC) systems. For instance, derivatives such as 4-(10-phenylanthracene-9-yl)pyridine, 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, and 4-(10-phenylanthracene-9-yl)benzonitrile have demonstrated upconversion quantum yields that slightly surpass that of the benchmark annihilator, 9,10-diphenylanthracene (DPA), when paired with a suitable sensitizer like platinum octaethylporphyrin. rsc.org

The fundamental energy requirements for TTA must be met, where the energy of two triplet excitons (2T1) is greater than or equal to the energy of the first excited singlet state (S1). Anthracene derivatives are often selected for TTA applications due to their favorable energy level alignment that satisfies this condition. researchgate.net

Donor-Acceptor Systems and Charge Separation Rates

In molecular systems designed with electron-donating and electron-accepting moieties, photoinduced charge separation can occur, leading to the formation of a charge-separated state. The rates of charge separation and subsequent charge recombination are critical parameters that determine the efficiency of these systems in applications such as organic photovoltaics.

For instance, in donor-acceptor-donor arrays based on anthracene bisimide, where triphenylamine (B166846) groups act as donors, intramolecular charge-transfer interactions are observed. nih.gov The presence of ethynylene linkers between the donor and acceptor units can significantly influence the photophysical properties, leading to a red shift in absorption and intense emission in the 600-650 nm range. nih.gov

The process of charge separation in a donor-acceptor (D-A) supramolecular complex involves the transfer of an electron from the donor to the acceptor upon photoexcitation. The efficiency of this process is governed by the electronic coupling between the donor and acceptor, the reorganization energy, and the Gibbs free energy change associated with the reaction. In a model system consisting of a truxTTF donor and a hemifullerene C30H12 acceptor, the electronic couplings between the ground state and the charge-transfer states, as well as between different charge-transfer states, play a crucial role in determining the charge separation pathway. nih.gov

The surrounding solvent medium also has a significant impact on charge separation and recombination rates. The use of state-specific polarizable continuum models (SS-PCM) in theoretical calculations has shown that the solvent can stabilize charge-transfer-like excited states, highlighting the importance of accurately modeling solvent effects. nih.gov The internal reorganization energy, which is a measure of the geometric changes upon charge transfer, is another key factor influencing the rates of these processes. nih.gov

In solid-state systems, such as metal-organic frameworks (MOFs) incorporating donor and acceptor ligands, through-space charge transfer can occur. rsc.org In a framework containing tetrathiafulvalenetetracarboxylate (TTFTC) as the donor and N,N'-di-(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide (DPNI) as the acceptor, a partial degree of charge separation is observed in the as-synthesized material. rsc.org The degree of this charge transfer can be controlled by applying an external redox potential, allowing for the modulation of the electronic state of the framework. rsc.org

Exciplex and Exciplex-Like Trap Formation

An exciplex is an electronically excited complex formed between two different types of molecules, one acting as an electron donor and the other as an electron acceptor. These complexes are transient and are characterized by a broad, structureless, and red-shifted emission compared to the fluorescence of the individual molecules. The formation of exciplexes can significantly impact the photophysical properties of a system.

In coordination polymers composed of Zn(II)-4,4'-bipyridine frameworks with intercalated pyrene (B120774), the observation of a broad, featureless emission that is significantly red-shifted relative to pyrene monomer fluorescence is attributed to the formation of a pyrene-bipyridine exciplex. fgcu.edu The geometry of the interaction between the constituent molecules is crucial for exciplex formation. In some structures, face-to-face π-π stacking interactions between bipyridine and pyrene units are responsible for the formation of the exciplex upon excitation. fgcu.edu

Two-Photon Absorption and Emission Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, resulting in a transition to an excited electronic state. This process typically requires a high photon flux, such as that provided by a focused pulsed laser. aps.org The 2PA cross-section (σ₂) is a measure of the probability of a two-photon absorption event occurring.

For a series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different substituents at the 9 and 10 positions, the 2PA properties have been investigated. nih.gov The nature of these substituents has a significant impact on both the linear and nonlinear optical properties of the molecules. Generally, increasing the conjugation length and the electron-withdrawing ability of the substituents at the 9 and 10 positions leads to a red shift in the one-photon absorption and emission spectra. nih.govkorea.ac.kr

All the studied compounds in this series exhibit two-photon absorption in the near-infrared region (780-960 nm), with 2PA cross-sections ranging from 740 to 3940 GM (Goeppert-Mayer units; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.govkorea.ac.kr The introduction of donor and acceptor groups at the 9 and 10 positions significantly increases the 2PA cross-section. nih.govkorea.ac.kr In terms of enhancing the two-photon action cross-section, which is the product of the 2PA cross-section and the fluorescence quantum yield, phenyl and phenylethynyl groups at the 9 and 10 positions were found to be more effective than styryl groups. nih.govkorea.ac.kr

The following table summarizes the two-photon absorption properties of selected 9,10-disubstituted 2,6-bis(p-dihexylaminostyryl)anthracene derivatives.

Compound9,10-SubstituentsOne-Photon Absorption Max (nm)One-Photon Emission Max (nm)Two-Photon Absorption Max (nm)Max 2PA Cross-Section (GM)
1a Phenyl4585108401850
2a Styryl4645208601540
2b 4-Methoxystyryl4655228601960
2c 4-Nitrostyryl4705458803940
4b 4-Nitrophenylethynyl4725509203160

Data extracted from research on 2,6-bis(p-dihexylaminostyryl)anthracene derivatives. nih.govkorea.ac.kr

From a practical standpoint, compounds that exhibit a significant two-photon action cross-section are highly desirable for applications such as two-photon excited fluorescence microscopy and 3D optical data storage. nih.govkorea.ac.kr

Computational and Theoretical Investigations on 9 Chloro 10 Phenylanthracene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of many-electron systems, from simple molecules to complex materials. DFT calculations are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy that makes it ideal for studying large aromatic molecules. In the context of 9-Chloro-10-phenylanthracene, DFT is instrumental in determining its structural and electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, a key structural parameter is the conformation of the phenyl group relative to the planar anthracene (B1667546) core. This is defined by the dihedral angle between the two ring systems.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to find the minimum energy geometry. mdpi.com The steric hindrance between the phenyl group at the 10-position and the adjacent peri-hydrogens of the anthracene core forces the phenyl ring to twist out of the plane of the anthracene moiety. Studies on analogous molecules, such as 9,10-diphenylanthracene (B110198) (DPA), have shown through both X-ray diffraction and computational methods that these phenyl groups are significantly twisted, with dihedral angles reported to be as high as 66° to nearly 90°, depending on the crystal packing environment. mdpi.comresearchgate.net This twisting minimizes steric repulsion but also affects the degree of π-conjugation between the phenyl and anthracene systems, which in turn influences the molecule's electronic and photophysical properties.

Interactive Table: Representative Calculated Structural Parameters for 9,10-Disubstituted Anthracene Analogues.

Note: Data for 9,10-diphenylanthracene (DPA) is used as an analogue to illustrate typical structural features.

ParameterValueDescription
Anthracene-Phenyl Dihedral Angle~66-90°The angle of twist between the phenyl substituent and the anthracene plane. mdpi.com
C9-C(Phenyl) Bond Length~1.50 ÅThe length of the single bond connecting the phenyl group to the anthracene core.
C-Cl Bond Length~1.75 ÅThe typical length of a chlorine atom bonded to an aromatic carbon.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. semanticscholar.org

DFT calculations provide accurate estimations of HOMO and LUMO energies. For an anthracene core, the HOMO and LUMO are π-type orbitals delocalized across the aromatic system. researchgate.net Introducing substituents at the 9- and 10-positions significantly modulates these orbital energies. rsc.orgmdpi.com

Phenyl Group: The π-system of the phenyl group can conjugate with the anthracene core, which typically raises the HOMO energy and lowers the LUMO energy, leading to a smaller energy gap. However, the degree of this effect is limited by the non-planar twist between the rings.

Chloro Group: As an electronegative, electron-withdrawing group, the chlorine atom is expected to lower the energy of both the HOMO and LUMO due to its inductive effect.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift (a shift to longer wavelengths) in the electronic absorption spectrum. sapub.org DFT studies on various substituted anthracenes confirm that functionalization is a key strategy for tuning these frontier orbital energies for applications in electronic materials. rsc.org

Interactive Table: Calculated Frontier Orbital Energies for Anthracene and a Substituted Analogue.

Note: Values are illustrative and depend on the specific computational method and level of theory.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (Eg) (eV)
Anthracene-5.95-2.363.59 nih.gov
9,10-Disilylanthracene-5.73-2.333.40 nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. It is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the vertical transition energies from the ground state to various excited states. kyushu-u.ac.jp These calculations also yield the oscillator strength for each transition, which corresponds to the intensity of an absorption band.

For anthracene and its derivatives, the characteristic UV-Vis spectrum arises from π → π* transitions. nih.gov TD-DFT calculations on 9,10-disubstituted anthracenes have shown excellent agreement with experimental spectra, allowing for the assignment of specific absorption bands to electronic transitions between particular molecular orbitals. rsc.orgnih.gov For instance, the lowest energy absorption band (the 1La band) in these systems is typically dominated by the HOMO-to-LUMO transition. nih.gov By calculating the effects of the chloro and phenyl substituents on the frontier orbitals, TD-DFT can predict how the absorption spectrum of this compound will differ from that of unsubstituted anthracene, likely predicting a bathochromic (red) shift due to the extension of conjugation and substituent effects. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity can be understood by examining the interaction between the FMOs of reacting species. nih.gov The spatial distribution and energy of the HOMO and LUMO of this compound, as calculated by DFT, provide a map of its potential reactivity.

HOMO: The regions of the molecule where the HOMO has the largest electron density are the most nucleophilic and are the likely sites for electrophilic attack. In anthracene, the highest coefficients of the HOMO are at the 9 and 10 positions, making them the most reactive sites for electrophiles. rsc.org

LUMO: Conversely, the regions where the LUMO is localized are the most electrophilic and susceptible to nucleophilic attack.

For this compound, the HOMO is expected to be delocalized over the entire anthracene core and the phenyl ring, while the LUMO will also have significant density on the anthracene framework. An analysis of these orbitals can predict the regioselectivity of reactions such as Diels-Alder cycloadditions or electrophilic aromatic substitutions. nih.govresearchgate.net Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, offering a complementary and intuitive guide to its interactive properties.

Advanced Theoretical Frameworks for Electron Transfer

Electron transfer (ET) is a fundamental process in chemistry, underlying everything from redox reactions to the function of organic electronic devices. Theoretical frameworks have been developed to describe the kinetics of these reactions, providing a molecular-level understanding of the factors that control the rate at which electrons move between species.

Marcus theory, for which Rudolph A. Marcus was awarded the Nobel Prize in Chemistry in 1992, provides a quantitative framework for understanding the rates of outer-sphere electron transfer reactions—reactions where the electron donor and acceptor are not directly bonded. wikipedia.org The theory explains the reaction rate in terms of the Gibbs free energy of reaction (ΔG°) and a crucial parameter known as the reorganization energy (λ). uleth.ca The reorganization energy is the energy cost associated with the structural rearrangements of the reacting molecules and the surrounding solvent molecules that must occur to accommodate the charge transfer. wikipedia.orglibretexts.org

The theory is particularly powerful for describing heterogeneous electron transfer, which occurs between a molecule in solution and an electrode. The rate of this process is described by the activation energy (ΔG*), given by the Marcus equation:

ΔG = (λ + ΔG°)² / 4λ*

This equation famously predicts that the reaction rate will initially increase as the reaction becomes more thermodynamically favorable (more negative ΔG°) but will then decrease in the "inverted region" where -ΔG° > λ. libretexts.org

Studies on the electro-oxidation of various anthracene derivatives have successfully applied Marcus theory to interpret their heterogeneous electron transfer kinetics. researchgate.netepa.gov These studies use electrochemical techniques to measure the standard electrochemical rate constant (k⁰) and relate it to molecular properties. It has been shown that for anthracene derivatives, factors such as the solvent's dielectric properties (which influence the outer-sphere reorganization energy) and the molecule's hydrodynamic radius play a key role in determining the electron transfer rate. The principles and methodologies from these studies are directly applicable to understanding the electrochemical behavior of this compound at an electrode surface.

Interactive Table: Kinetic Data for Heterogeneous Electron Transfer of Anthracene Derivatives.

Note: Data for related compounds in acetonitrile (B52724) solvent, illustrating the application of Marcus theory.

CompoundStandard Rate Constant (k⁰) (cm s⁻¹)Key Finding
Anthracene~1.2Serves as a baseline for substituted derivatives.
9-Chloroanthracene (B1582455)~1.1The chloro-substituent has a modest effect on the rate constant.
9-Phenylanthracene (B14458)~1.0The phenyl group slightly decreases the rate constant, potentially due to its size.

Advanced Applications of 9 Chloro 10 Phenylanthracene in Contemporary Materials Science

Organic Optoelectronic Devices

Anthracene (B1667546) derivatives are a cornerstone in the development of organic optoelectronic devices due to their excellent photoluminescence and charge-transporting properties. The introduction of various substituents at the 9 and 10 positions allows for the fine-tuning of their electronic and morphological characteristics.

Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials

In the realm of Organic Light-Emitting Diodes (OLEDs), 9,10-disubstituted anthracenes have demonstrated significant utility as both emissive and host materials. The bulky phenyl and chloro groups in 9-Chloro-10-phenylanthracene are expected to prevent intermolecular aggregation, a common cause of fluorescence quenching in the solid state. This could lead to high photoluminescence quantum yields, a prerequisite for efficient emitters.

As a host material, the wide energy gap and high triplet energy of the anthracene core are advantageous for enabling efficient energy transfer to guest emitter molecules, particularly for blue phosphorescent or fluorescent devices. For instance, novel blue host materials based on 9-(10-phenylanthracene-9-yl)SBFF have been successfully synthesized and have shown promising results in OLED devices. While specific data for this compound is not available, the performance of analogous compounds suggests its potential.

Table 1: Performance of a Representative OLED Device Using an Anthracene-Based Host

Host MaterialDopantEmission ColorLuminance Efficiency (cd/A)
BH-9PADSA-PhBlue (468 nm)7.03
BH-9PABD-6MDPABlue (464 nm)6.60

Note: Data is for a related anthracene derivative, 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA), as a host material, and is presented here for illustrative purposes.

Organic Field-Effect Transistors (OFETs) as Semiconductor Components

The planar structure and π-conjugated system of anthracene derivatives make them suitable candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of such devices is largely dependent on the molecular packing in the solid state, which influences the charge carrier mobility.

A critical factor for the operational lifetime of OFETs is the thermal stability of the organic semiconductor. Research on various 9,10-anthracene derivatives has shown that substitutions at these positions can significantly impact the material's thermal properties. While specific studies on the thermal stability of this compound in OFETs are not available, the general trend suggests that the introduction of bulky and polar substituents can enhance the glass transition temperature and decomposition temperature, leading to more robust device performance.

Photon Upconversion Systems

Photon upconversion, the process of converting lower-energy photons into higher-energy ones, has a wide range of applications, from bioimaging to solar energy harvesting. Triplet-triplet annihilation upconversion (TTA-UC) is a particularly efficient mechanism for this process.

Triplet-Triplet Annihilation Upconversion (TTA-UC) Annihilators

In TTA-UC, a sensitizer (B1316253) molecule absorbs a low-energy photon and transfers its triplet energy to an annihilator molecule. Two excited annihilator molecules then undergo triplet-triplet annihilation to generate a higher-energy singlet excited state, which subsequently emits a high-energy photon. 9,10-disubstituted anthracenes are widely used as annihilators due to their high fluorescence quantum yields and suitable triplet energy levels.

A study on 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, a compound structurally similar to this compound, demonstrated an upconversion quantum yield that slightly exceeded that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). This suggests that the electronic modifications introduced by the chloro-substituent in this compound could similarly lead to favorable TTA-UC properties.

Table 2: Comparison of TTA-UC Annihilators

AnnihilatorSensitizerUpconversion Quantum Yield (ΦUC)
9,10-diphenylanthracene (DPA)Platinum octaethylporphyrinBenchmark
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracenePlatinum octaethylporphyrin> DPA
This compound-Data not available

Chemical Sensing and Fluorescent Probes

The inherent fluorescence of the anthracene core makes its derivatives attractive for the development of chemical sensors and fluorescent probes. The principle of operation often relies on the modulation of the fluorescence intensity or wavelength upon interaction with a specific analyte. While various anthracene-based fluorescent probes have been developed for the detection of ions and molecules, there is no specific research available on the application of this compound in this area. The presence of the chloro and phenyl substituents could potentially influence its interaction with specific analytes, making it a candidate for future exploration in the design of novel fluorescent probes.

Polymeric and Supramolecular Materials

The incorporation of this compound into larger molecular systems, such as polymers and supramolecular structures, leverages its inherent photochemical and electronic characteristics to impart novel functionalities.

The anthracene moiety is a well-established building block for reversible polymer systems due to its ability to undergo a [4+4] cycloaddition reaction upon exposure to ultraviolet (UV) light, leading to the formation of a photodimer. This process can be reversed by applying thermal energy or UV light of a different wavelength, restoring the original anthracene structure. This reversible dimerization allows for the creation of polymers that can be crosslinked and de-crosslinked on demand, leading to applications in self-healing materials, responsive gels, and rewritable media.

While specific studies on polymers incorporating this compound are not extensively detailed in the literature, the behavior of other 9-substituted anthracenes provides a strong precedent for its potential. The presence of the chloro and phenyl groups at the 9 and 10 positions is expected to influence the photochemical and thermal properties of the resulting polymers. The electron-withdrawing nature of the chlorine atom and the steric bulk of the phenyl group can affect the kinetics and thermodynamics of the photodimerization and thermal reversion processes.

Table 1: Expected Influence of Substituents on Anthracene Photodimerization in a Polymer Matrix

Substituent at 9-PositionExpected Effect on PhotodimerizationExpected Effect on Thermal Reversion
Chloro May alter the absorption spectrum, potentially shifting the required wavelength for dimerization. The electron-withdrawing nature could influence the stability of the excimer intermediate.The electronic effect may impact the activation energy for the cycloreversion, thus altering the temperature required for de-crosslinking.
Phenyl The steric hindrance of the phenyl group can influence the rate and efficiency of the dimerization by affecting the approach of two anthracene units.The steric strain in the photodimer could lower the thermal stability of the crosslink, facilitating reversion at lower temperatures.

These tunable properties make this compound a promising candidate for the design of bespoke reversible polymer systems with precisely controlled responsiveness.

The electron-rich aromatic system of anthracene allows it to participate in non-covalent interactions, such as π-π stacking, which are fundamental to the self-assembly of supramolecular structures. In the context of donor-acceptor systems, the anthracene core can act as an electron donor. The introduction of a chlorine atom at the 9-position, being an electron-withdrawing group, modulates the electron density of the anthracene ring system, thereby tuning its donor properties.

When combined with suitable electron-acceptor molecules, this compound can self-assemble into ordered architectures, such as stacks or co-crystals. These non-covalent donor-acceptor systems are of great interest for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where the charge transfer between donor and acceptor components is a key process. The specific arrangement of the molecules in the self-assembled state, dictated by the interplay of various non-covalent forces, is crucial for efficient charge separation and transport.

Table 2: Potential Non-Covalent Interactions Involving this compound in Donor-Acceptor Systems

Type of InteractionDescriptionPotential Impact on Self-Assembly
π-π Stacking Interaction between the aromatic rings of adjacent anthracene moieties or between the anthracene and an acceptor molecule.Drives the formation of columnar or layered structures, facilitating charge transport.
Halogen Bonding A non-covalent interaction where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.Can provide directional control over the self-assembly process, leading to more ordered and predictable structures.
CH-π Interactions Interactions between the C-H bonds of the phenyl group and the π-system of an adjacent molecule.Contribute to the overall stability and specific geometry of the supramolecular assembly.

The ability to fine-tune the electronic properties and direct the self-assembly through specific non-covalent interactions makes this compound a versatile component for the bottom-up fabrication of functional supramolecular materials.

This compound serves as a valuable precursor for the synthesis of more complex and functional organic molecules. The chlorine atom at the 9-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of other functional groups or the coupling to other molecular scaffolds. A known synthetic route to this compound proceeds through a diol intermediate, highlighting the accessibility of this compound for further chemical modification .

For instance, the chlorine atom can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This versatility enables the construction of larger, multi-component systems with tailored electronic and photophysical properties.

Table 3: Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsResulting FunctionalityPotential Applications of Product
Nucleophilic Aromatic Substitution Various nucleophiles (e.g., amines, alkoxides, thiols)Introduction of N, O, or S-containing functional groups.Synthesis of novel dyes, sensors, or biologically active molecules.
Suzuki Coupling Aryl or vinyl boronic acids/esters, Palladium catalyst, BaseFormation of a new C-C bond, linking the anthracene to another aromatic or vinyl group.Creation of extended π-conjugated systems for organic electronics.
Stille Coupling Organostannanes, Palladium catalystFormation of a new C-C bond with a wide range of organic groups.Synthesis of complex molecular architectures for materials science.

The strategic use of this compound as a building block opens up avenues for the rational design and synthesis of a diverse array of complex organic molecules with functions targeted for specific applications in materials science and beyond.

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